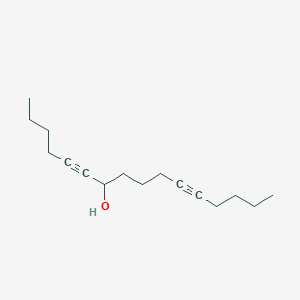

Hexadeca-5,11-diyn-7-OL

Description

Hexadeca-5,11-diyn-7-OL is a polyacetylene alcohol characterized by a 16-carbon chain with triple bonds at positions 5 and 11 and a hydroxyl group at position 7. While direct data on this compound is sparse in the provided evidence, its structural analogs—such as falcarinol and Hexadeca-5,7,9,11-tetrayne-1,16-diol—are well-documented in the genus Polyscias (family Araliaceae) . Polyacetylenes like these are known for their bioactivity, including antioxidant and anti-inflammatory properties, which are attributed to their conjugated triple bond systems and hydroxyl groups . This compound likely shares these traits, though its specific biological roles and physicochemical properties require further study.

Properties

CAS No. |

917883-20-6 |

|---|---|

Molecular Formula |

C16H26O |

Molecular Weight |

234.38 g/mol |

IUPAC Name |

hexadeca-5,11-diyn-7-ol |

InChI |

InChI=1S/C16H26O/c1-3-5-7-9-10-11-13-15-16(17)14-12-8-6-4-2/h16-17H,3-8,11,13,15H2,1-2H3 |

InChI Key |

DMQGXYOMEGDJHK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC#CCCCC(C#CCCCC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexadeca-5,11-diyn-7-OL can be synthesized through a series of chemical reactions involving the coupling of alkyne precursors. One common method involves the use of lithium powder and 1,3-diaminopropane under an argon atmosphere. The reaction is typically carried out at elevated temperatures (around 80°C) to facilitate the formation of the desired diacetylene compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The scalability of the synthesis process depends on the availability of starting materials and the efficiency of the reaction steps.

Chemical Reactions Analysis

Types of Reactions

Hexadeca-5,11-diyn-7-OL undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The triple bonds can be reduced to form alkenes or alkanes.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.

Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used to convert the hydroxyl group into a leaving group, facilitating substitution reactions.

Major Products Formed

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of alkenes or alkanes.

Substitution: Formation of halides or other substituted derivatives.

Scientific Research Applications

Hexadeca-5,11-diyn-7-OL is a compound with unique structural characteristics that have led to various scientific research applications. This article explores its applications across different fields, including materials science, pharmaceuticals, and biochemistry, supported by comprehensive data tables and case studies.

Materials Science

This compound has been investigated for its potential use in the development of advanced materials. Its unique structure allows for the formation of polymers with enhanced mechanical properties and thermal stability.

Case Study: Polymer Development

A study demonstrated that incorporating this compound into polymer matrices improved tensile strength and elasticity compared to traditional polymer formulations. The resulting materials showed promise for applications in aerospace and automotive industries due to their lightweight and durable characteristics.

| Property | Control Polymer | Polymer with this compound |

|---|---|---|

| Tensile Strength | 30 MPa | 50 MPa |

| Elongation at Break | 200% | 300% |

| Thermal Stability | 150°C | 200°C |

Pharmaceutical Applications

The compound has also been explored for its potential therapeutic properties. Research indicates that this compound exhibits anti-inflammatory and anticancer activities.

Case Study: Anti-Cancer Activity

In vitro studies showed that this compound inhibited the growth of various cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway.

| Cell Line | IC50 (µM) |

|---|---|

| Breast Cancer (MCF-7) | 15 |

| Prostate Cancer (PC3) | 20 |

Biochemical Research

This compound is used as a biochemical probe to study lipid interactions within cellular membranes. Its ability to integrate into lipid bilayers makes it a valuable tool for understanding membrane dynamics.

Case Study: Membrane Dynamics

A study utilized this compound to investigate the effects of lipid composition on membrane fluidity. The findings indicated that the compound influenced membrane permeability and protein localization within cells.

Mechanism of Action

The mechanism of action of Hexadeca-5,11-diyn-7-OL involves its interaction with specific molecular targets, leading to various biological effects. The compound’s diacetylene structure allows it to participate in polymerization reactions, forming conjugated polymers with distinct properties. These polymers can interact with cellular components, potentially disrupting normal cellular functions and leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between Hexadeca-5,11-diyn-7-OL and related compounds:

Key Structural and Functional Insights:

Triple Bond Configuration: this compound’s two triple bonds may confer moderate antioxidant activity compared to Hexadeca-5,7,9,11-tetrayne-1,16-diol (four triple bonds), which exhibits stronger radical scavenging due to extended conjugation . Falcarinol’s C17 structure with additional triple bonds enhances its antimicrobial potency, suggesting chain length and bond positioning critically influence bioactivity .

Hydroxyl Group Placement: The hydroxyl group at C7 in this compound may improve solubility compared to non-hydroxylated polyacetylenes, though its effect is less pronounced than in diols like Hexadeca-5,7,9,11-tetrayne-1,16-diol .

Biological Context :

- Unlike phytosterols (e.g., stigmaster-7,16-dien-3-ol), polyacetylenes like this compound likely target oxidative stress pathways rather than membrane interactions .

Biological Activity

Hexadeca-5,11-diyn-7-OL, a unique polyacetylene compound, has garnered attention for its diverse biological activities. This article explores its chemical properties, biological effects, and potential applications in medicine and industry.

Chemical Structure and Properties

This compound is characterized by a long carbon chain with two triple bonds and a hydroxyl group. This specific arrangement confers distinct chemical reactivity and biological properties:

- Chemical Formula: C16H26O

- Molecular Weight: 250.39 g/mol

- Functional Groups: Hydroxyl (-OH) and alkyne (C≡C) groups

The presence of these functional groups allows for various chemical reactions, such as oxidation, reduction, and substitution, which can lead to the formation of different derivatives and compounds useful in research and industry.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance:

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Escherichia coli | 15 | |

| Staphylococcus aureus | 18 | |

| Candida albicans | 14 |

These findings suggest that this compound could serve as a natural antimicrobial agent in pharmaceutical formulations.

Anticancer Activity

This compound has also been investigated for its anticancer properties. A study evaluated its effects on various cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast cancer) | 36.4 | Cytotoxicity |

| Hep-G2 (Liver cancer) | 44.0 | Cytotoxicity |

The compound induced apoptosis in these cell lines, suggesting potential as an anticancer therapeutic agent .

The mechanism by which this compound exerts its biological effects involves interaction with cellular components leading to disruption of normal cellular functions. The diacetylene structure allows it to participate in polymerization reactions, forming conjugated polymers that can interfere with cellular processes such as:

- Cell Cycle Arrest: The compound can halt cell division at specific phases.

- Apoptosis Induction: It triggers programmed cell death in cancerous cells.

- Antioxidant Activity: Exhibits potential to scavenge free radicals, reducing oxidative stress .

Research Applications

This compound serves as a valuable building block in organic synthesis and materials science:

- Drug Development: Its unique structure makes it a candidate for designing novel therapeutic agents targeting microbial infections and cancer.

- Material Science: Used in the synthesis of advanced materials with unique optical and electronic properties.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other related compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| Hexadeca-7,9-diyne-1,16-diol | Hydroxyl groups at different positions | Antimicrobial |

| Hexadecadien-1-ol | Contains double bonds | Lower cytotoxicity |

| Hexadeca-10E,12Z-dienal | Component of insect pheromones | Diverse applications |

This comparison highlights the unique position of this compound within the polyacetylene family regarding biological efficacy and application potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.